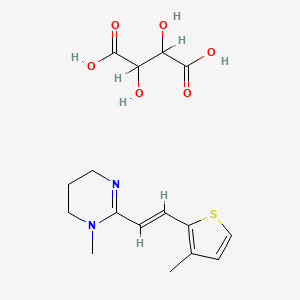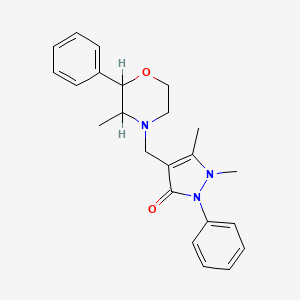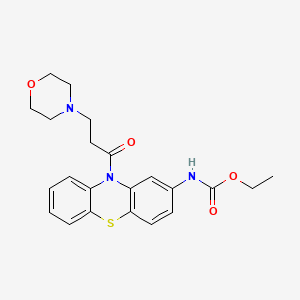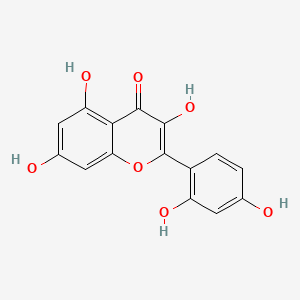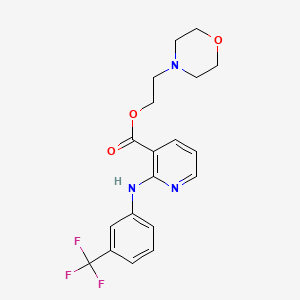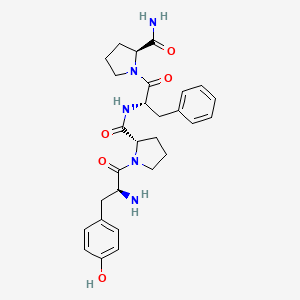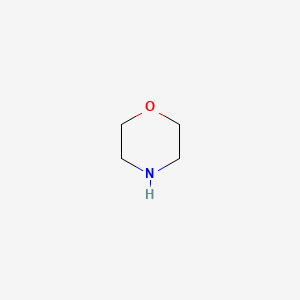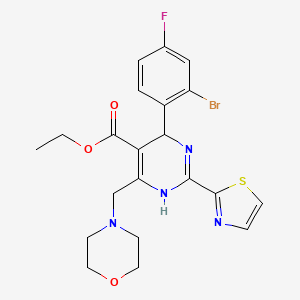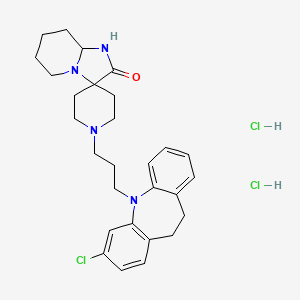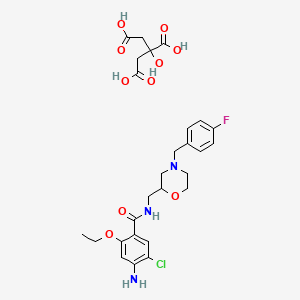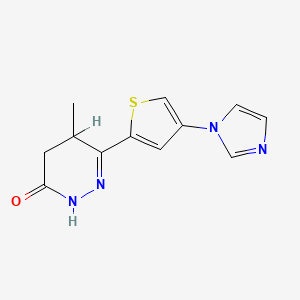![molecular formula C26H27NO4 B1676824 3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1676824.png)
3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
MRS1097 is a synthetic organic compound known for its role as a selective antagonist of the A3 adenosine receptor. The compound’s IUPAC name is 3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate . It has been extensively studied for its potential therapeutic applications, particularly in the field of pharmacology.
Preparation Methods
The synthesis of MRS1097 involves several steps, starting with the preparation of the dihydropyridine core. The synthetic route typically includes the following steps:
Condensation Reaction: The initial step involves the condensation of an aldehyde with an amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the dihydropyridine core.
Substitution: The dihydropyridine core is then subjected to substitution reactions to introduce the phenyl and ethyl groups at the appropriate positions.
Esterification: The final step involves esterification to form the diethyl ester groups at positions 3 and 5 of the dihydropyridine ring.
Chemical Reactions Analysis
MRS1097 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MRS1097 has a wide range of scientific research applications, including:
Mechanism of Action
MRS1097 exerts its effects by selectively binding to and antagonizing the A3 adenosine receptor. This receptor is a G protein-coupled receptor that plays a role in various cellular processes. By blocking the A3 adenosine receptor, MRS1097 inhibits the downstream signaling pathways that are activated by adenosine binding. This results in the modulation of physiological responses such as inflammation, immune response, and cell proliferation .
Comparison with Similar Compounds
MRS1097 is unique in its high selectivity for the A3 adenosine receptor compared to other similar compounds. Some similar compounds include:
MRS1067: Another A3 adenosine receptor antagonist with a different chemical structure.
MRS1191: A compound with similar antagonistic properties but different pharmacokinetic profiles.
MRS1220: A triazoloquinazoline derivative that also acts as an A3 adenosine receptor antagonist.
MRS1097 stands out due to its specific binding affinity and selectivity, making it a valuable tool in pharmacological research and potential therapeutic applications .
Properties
Molecular Formula |
C26H27NO4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27NO4/c1-4-30-25(28)22-18(3)27-24(20-14-10-7-11-15-20)23(26(29)31-5-2)21(22)17-16-19-12-8-6-9-13-19/h6-17,21,27H,4-5H2,1-3H3/b17-16+ |
InChI Key |
XCXCNPNUEPMYRS-WUKNDPDISA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C=CC2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3)C |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1/C=C/C2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C=CC2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,5-diethyl-2-methyl-6-phenyl-4-(2-phenylvinyl)-1,4-dihydropyridine-3,5-dicarboxylate MRS 1097 MRS-1097 MRS1097 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


